2,2,5-Trimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. Classified as an amine derivative of benzofuran, this compound exhibits properties that make it a candidate for various applications in scientific research, particularly in the fields of medicinal chemistry and materials science.
The compound is synthesized from benzofuran derivatives and is classified under the category of nitrogen-containing heterocycles. Its molecular formula is , with a molecular weight of 177.24 g/mol. The compound's structure includes a benzofuran moiety with additional methyl groups and an amine functional group, contributing to its chemical properties and reactivity.
The synthesis of 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves cyclization reactions of appropriate precursors. One common method includes:
The molecular structure of 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine can be represented by the following data:
Property | Data |
---|---|
CAS Number | 95579-84-3 |
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | 2,2,5-trimethyl-3H-benzofuran-7-amine |
InChI | InChI=1S/C11H15NO/c1-7-4-8-6-11(2,3)13-10(8)9(12)5-7/h4-5H,6,12H2,1-3H3 |
InChI Key | UGYDCNMRMXVZLN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=C1)N)OC(C2)(C)C |
This structure indicates a complex arrangement that contributes to its reactivity and interactions with biological targets.
2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine participates in various chemical reactions:
These reactions allow for the modification of the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects:
This interaction underscores its potential for development into therapeutic agents targeting specific diseases.
The physical properties of 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine include:
The chemical properties are characterized by its reactivity due to the presence of functional groups that allow for various chemical transformations.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (FTIR), and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure during synthesis .
The applications of 2,2,5-trimethyl-2,3-dihydro-1-benzofuran-7-amine span several fields:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: